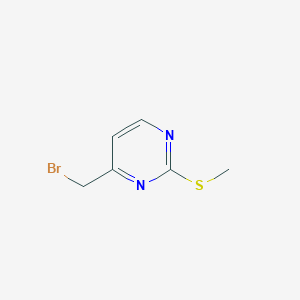
3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran, also known as TBNP, is a heterocyclic compound that has recently gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. TBNP is a complex molecule that has a unique structure and properties that make it a promising candidate for various applications.
Mécanisme D'action
The mechanism of action of 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the activity of various kinases and phosphatases involved in cellular signaling pathways.
Effets Biochimiques Et Physiologiques
3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran can induce apoptosis, or programmed cell death, in cancer cells, as well as inhibit the growth of bacteria and fungi. In vivo studies have shown that 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran can reduce tumor growth in animal models, as well as reduce inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran is its unique structure and properties, which make it a promising candidate for various applications. 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran is its potential toxicity, which requires careful handling and monitoring in laboratory experiments.
Orientations Futures
There are several future directions for research on 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran. One area of research is the development of 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran-based anti-cancer agents, which could potentially be used in the treatment of various types of cancer. Another area of research is the development of 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran-based luminescent materials, which could be used in various applications, including sensing and imaging. Additionally, research on the mechanism of action of 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran could provide insights into the development of new drugs and therapies for various diseases.
Méthodes De Synthèse
The synthesis of 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran is a complex process that involves several steps. The most common method for synthesizing 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran is through the reaction of 2-naphthol with 3,4-dihydro-2H-benzo[b][1,4]thiophene-1,1-dioxide in the presence of a Lewis acid catalyst. The reaction proceeds through a Diels-Alder reaction mechanism, which results in the formation of 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran.
Applications De Recherche Scientifique
3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran has been the subject of extensive research due to its potential applications in various fields. In medicinal chemistry, 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran has been studied for its potential as an anti-cancer agent, as well as for its ability to inhibit the growth of bacteria and fungi. In materials science, 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran has been studied for its potential as a luminescent material, as well as for its ability to act as a molecular switch. In organic synthesis, 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran has been studied for its potential as a building block for the synthesis of complex organic molecules.
Propriétés
Numéro CAS |
135643-41-3 |
|---|---|
Nom du produit |
3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran |
Formule moléculaire |
C19H16OS |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
12-oxa-7-thiapentacyclo[11.8.0.02,10.05,9.014,19]henicosa-1(13),2(10),8,14,16,18,20-heptaene |
InChI |
InChI=1S/C19H16OS/c1-2-4-14-12(3-1)5-8-16-15-7-6-13-10-21-11-18(13)17(15)9-20-19(14)16/h1-5,8,11,13H,6-7,9-10H2 |
Clé InChI |
YFDBDMQCAVZJDH-UHFFFAOYSA-N |
SMILES |
C1CC2=C(COC3=C2C=CC4=CC=CC=C43)C5=CSCC51 |
SMILES canonique |
C1CC2=C(COC3=C2C=CC4=CC=CC=C43)C5=CSCC51 |
Synonymes |
3,4,5,13-tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran 3,4-TBNP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



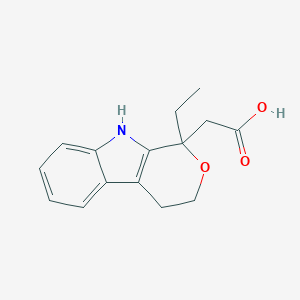
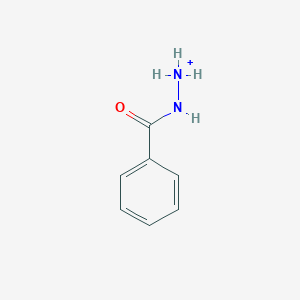
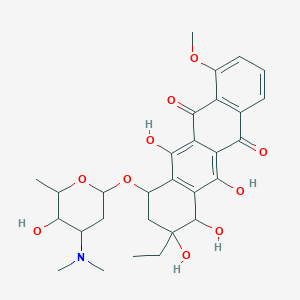
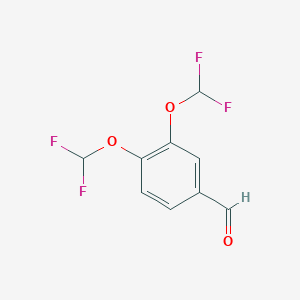
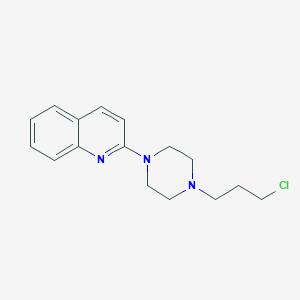
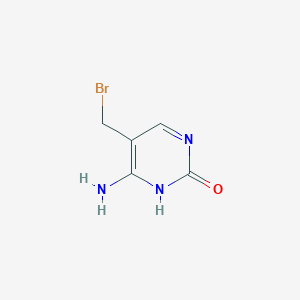
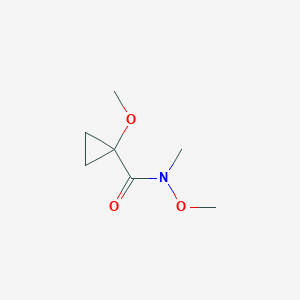
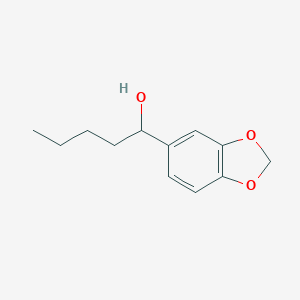
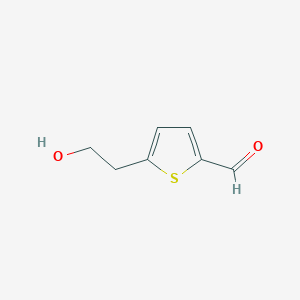
![methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B143449.png)
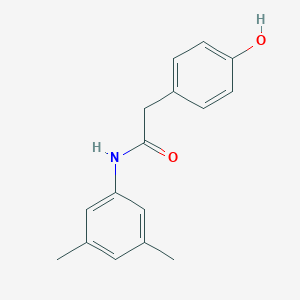
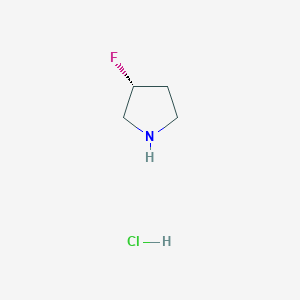
![1-[2,3-O-Isopropylidene-|A-D-ribofuranosyl]-1,2,4-triazole-3-carboxylic Acid Methyl Ester](/img/structure/B143457.png)
